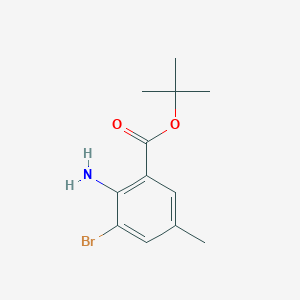![molecular formula C26H22N2O5 B2507619 ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate CAS No. 1005271-66-8](/img/structure/B2507619.png)
ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate is a complex organic molecule that appears to be related to various research areas, including the study of juvenile hormone antagonists and the synthesis of heterocyclic compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described can provide insights into its potential synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with the formation of key intermediates followed by cyclization and functionalization steps. For instance, the synthesis of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates involves the introduction of substituents on a benzodioxan ring, which is a process that could be relevant to the synthesis of the compound . Similarly, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involves the reaction of intermediates with amino groups, which could be a step in the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, Raman, NMR, and X-ray diffraction . These methods provide detailed information about the geometric parameters, such as bond lengths and angles, as well as the electronic structure, including the distribution of electrons in the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). Such analyses are crucial for understanding the reactivity and stability of the compound.
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be inferred from their behavior under different conditions. For example, the photochemical reaction of ethyl 3-oxo-2,4-diphenylbutanoate leads to products formed by radical recombination, which suggests that the compound may also undergo radical-mediated reactions . Additionally, the reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate with various amines to produce heterocyclic compounds indicates that the target compound might also participate in similar condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from the properties of structurally related compounds. For instance, the anti-juvenile hormone activity of certain ethyl benzoates suggests that the compound may also exhibit biological activity . The solubility, stability, and reactivity of the compound can also be influenced by the presence of specific functional groups and the overall molecular architecture.
Scientific Research Applications
Diastereoselective Synthesis
Research indicates that derivatives similar to ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate have been synthesized through diastereoselective 1,3-dipolar cycloaddition reactions. For instance, ethyl (3R*,3aR*,6aR*)-6-benzyl-3-(4-bromophenyl)-4,5-dioxo-2,6a-diphenylhexahydro-3aHpyrrolo[3,2-d]isoxazole-3a-carboxylate showcases the potential of these compounds in constructing complex molecular architectures with defined stereochemistry (Moroz et al., 2018).
Electropolymerization
Compounds incorporating the ethyl 4-aminobenzoate moiety have been utilized in the synthesis of electropolymerizable materials. For example, N-(4′-carboxyphenyl)-2,5-di(2″-thienyl)pyrrole demonstrates the electropolymerization capabilities, leading to the formation of stable polymer films with potential applications in electronic devices (Lengkeek et al., 2010).
Hydrogen-Bonded Supramolecular Structures
Further research into ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and related compounds has revealed their ability to form hydrogen-bonded supramolecular structures. These compounds can organize into one, two, and three-dimensional arrangements, highlighting their potential in the development of new materials with specific physical and chemical properties (Portilla et al., 2007).
Anti-juvenile Hormone Agents
Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate has been investigated as a novel anti-juvenile hormone agent. This compound induced precocious metamorphosis in larvae, showing potential as a biochemical tool for studying hormone-dependent developmental processes (Ishiguro et al., 2003).
Organic Electronics
Derivatives of ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate have been synthesized and characterized for their electrochemical and electrochromic properties. These materials exhibit good electrochemical activity and potential applications in organic electronics (Hu et al., 2013).
properties
IUPAC Name |
ethyl 4-(4,6-dioxo-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-2-32-26(31)18-13-15-19(16-14-18)27-24(29)21-22(17-9-5-3-6-10-17)28(33-23(21)25(27)30)20-11-7-4-8-12-20/h3-16,21-23H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTOWFDANFMRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carboxylic acid](/img/structure/B2507543.png)

![(4-(morpholinosulfonyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2507545.png)
![9-isopropyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2507546.png)
![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2507547.png)
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2507552.png)
![6-Ethoxy-2-(4-{[(4-fluorophenyl)sulfonyl]acetyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2507553.png)

![3-(3-Methoxyphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2507558.png)
